Alsterpaullone is a small molecule identified as a potent inhibitor of cyclin-dependent kinases, particularly cyclin-dependent kinase 2 and glycogen synthase kinase 3 beta. It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells. The compound is known for its role in regulating cell cycle progression and modulating various cellular processes, making it a significant target for cancer treatment strategies.
Alsterpaullone was first derived from the natural product paullone, which was isolated from the plant Paullinia cupana. Its chemical structure and properties have been explored extensively in scientific literature, leading to its identification as a cyclin-dependent kinase inhibitor with promising biological activities.
The synthesis of alsterpaullone has been achieved through various methods, focusing on efficient routes that minimize the use of complex chromatography techniques. A notable approach involves the cyclization of a deprotonated α-aminonitrile, which serves as a precursor to generate the core structure of alsterpaullone.
A concise synthesis route has been reported that utilizes readily available starting materials and avoids lengthy purification processes. This method emphasizes the generation of alsterpaullone in high yield and purity, facilitating further biological evaluations.
Alsterpaullone features a complex molecular framework characterized by a fused bicyclic structure. The specific arrangement of functional groups contributes to its inhibitory activity against cyclin-dependent kinases.
Alsterpaullone primarily functions by inhibiting cyclin-dependent kinases, leading to alterations in cell cycle dynamics. This inhibition results in cell cycle arrest at the G2/M phase, followed by apoptosis in susceptible cell lines.
In vitro studies demonstrate that alsterpaullone induces apoptosis through the activation of caspase pathways, specifically activating caspase-9 and leading to downstream effects such as cleavage of poly (ADP-ribose) polymerase. This cascade is crucial for executing programmed cell death in cancer cells.
The mechanism by which alsterpaullone exerts its effects involves:
Research indicates that treatment with alsterpaullone results in significant reductions in cell viability across various cancer cell lines, highlighting its potential as an anti-cancer agent.
Alsterpaullone has several scientific uses:
Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle and transcription, with dysregulation implicated in uncontrolled cancer proliferation. Early CDK inhibitors like flavopiridol demonstrated proof-of-concept by inducing cell cycle arrest but faced challenges due to limited selectivity and toxicity. Subsequent generations aimed for improved specificity; for example, inhibitors targeting CDK4/6 (e.g., palbociclib) gained clinical approval for hormone receptor-positive breast cancer. Despite these advances, targeting CDKs beyond the G1 phase transition—particularly CDK1, CDK2, and CDK5—remains challenging due to their structural similarities and essential roles in mitosis and neuronal function. Preclinical studies highlighted CDK2 as a critical node in DNA damage response and oncogene-driven malignancies, spurring interest in novel ATP-competitive inhibitors capable of broader kinase suppression. The paullone class emerged during efforts to identify scaffolds with enhanced potency against mitotic CDKs while modulating collateral targets like glycogen synthase kinase 3β. [1] [5] [10]
Table 1: Evolution of Key Cyclin-Dependent Kinase Inhibitors in Oncology
Compound Class | Primary Targets | Therapeutic Limitations | Clinical Status |
---|---|---|---|
Flavopiridol | Pan-CDK | High toxicity, low specificity | Phase II discontinued |
Roscovitine | CDK1, CDK2, CDK5 | Limited efficacy in solid tumors | Phase II completed |
Palbociclib | CDK4/6 | Restricted to HR+ breast cancer | FDA approved |
Paullones | CDK1/2/5, GSK-3β | Preclinical optimization | Investigational |
Alsterpaullone (7,12-dihydro-9-nitroindolo[3,2-d][1]benzazepin-6(5H)-one) is a synthetic paullone derivative first identified through kinase inhibitor screens. Its benzazepinone core facilitates ATP-competitive binding, with the C9 nitro group enhancing selectivity. Biochemical profiling reveals nanomolar inhibition of CDK1/cyclin B (IC₅₀ = 35 nM), CDK2/cyclin A (IC₅₀ = 15 nM), CDK2/cyclin E (IC₅₀ = 200 nM), and CDK5/p25 (IC₅₀ = 40 nM). Alsterpaullone concurrently inhibits glycogen synthase kinase 3β (GSK-3β; IC₅₀ = 4 nM) due to structural homology in the ATP-binding pocket of these kinases. Molecular docking studies show hydrogen bonding between alsterpaullone’s lactam group and Val135 in GSK-3β, while the nitro group interacts with Lys85. This dual-targeting capability distinguishes it from earlier CDK inhibitors by simultaneously disrupting cell cycle progression and survival pathways. Alsterpaullone’s antiproliferative effects extend beyond cell cycle arrest, as it induces mitochondrial membrane depolarization, activating caspase-9-dependent apoptosis independently of CDK inhibition. [2] [5] [10]
MYC oncoproteins (e.g., c-MYC) are transcription factors that drive tumorigenesis by regulating genes involved in proliferation, metabolism, and apoptosis. Amplification or overexpression of MYC occurs in >70% of human cancers, including aggressive subtypes like Group 3 medulloblastoma and triple-negative breast cancer. Group 3 medulloblastoma, characterized by MYC amplification, metastatic propensity, and resistance to conventional therapy, represents a critical unmet need. MYC directly upregulates cyclin E expression, hyperactivating CDK2 and creating a synthetic lethal dependency on CDK activity. Alsterpaullone exploits this vulnerability through dual mechanisms:
In Group 3 medulloblastoma models, alsterpaullone downregulated MYC transcript levels and suppressed downstream effectors like survivin. Connectivity Map analysis identified alsterpaullone as a top candidate to reverse the Group 3 medulloblastoma gene signature, extending survival in xenograft models. Similar efficacy was observed in triple-negative breast cancer, where alsterpaullone synergized with doxorubicin by further suppressing MYC-driven pathways. [3] [4] [8]
Table 2: Alsterpaullone Efficacy in MYC-Amplified Cancers
Cancer Type | Experimental Model | Key Mechanisms | Efficacy Outcomes |
---|---|---|---|
Group 3 medulloblastoma | D458 cell xenografts | MYC downregulation; cell cycle arrest at G1/S | Tumor invasion suppression; survival benefit |
Triple-negative breast cancer | MDA-MB-231 cells | Synergy with doxorubicin via MYC degradation | Enhanced growth inhibition (CI<1) |
Cervical cancer | HeLa cells | Caspase-3 activation; G2/M arrest | IC₅₀ = 4.2 µM at 72 hours |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3